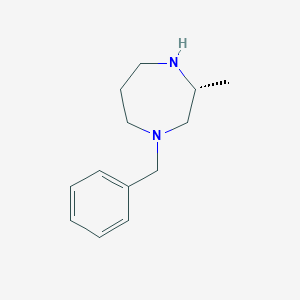

(R)-1-Benzyl-3-methyl-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-1-Benzyl-3-methyl-1,4-diazepane is a chiral compound belonging to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl-3-methyl-1,4-diazepane can be achieved through several methods. One common approach involves the reductive amination of a suitable ketone precursor using imine reductases. This method allows for the production of chiral secondary amines with high yields and enantiomeric excess . The reaction typically takes place in an aqueous medium, making it an eco-friendly option.

Industrial Production Methods

Industrial production of ®-1-Benzyl-3-methyl-1,4-diazepane may involve large-scale reductive amination processes, utilizing catalysts such as imine reductases to ensure high efficiency and selectivity. The use of continuous flow reactors can further enhance the scalability and consistency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-Benzyl-3-methyl-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the diazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

®-1-Benzyl-3-methyl-1,4-diazepane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of ®-1-Benzyl-3-methyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-1-Benzyl-3-methyl-1,4-diazepane: The enantiomer of the compound, with similar chemical properties but different biological activities.

1-Benzyl-1,4-diazepane: Lacks the methyl group, leading to different reactivity and applications.

3-Methyl-1,4-diazepane:

Uniqueness

®-1-Benzyl-3-methyl-1,4-diazepane is unique due to its chiral nature, which imparts specific stereochemical properties that can be crucial in biological systems. Its combination of benzyl and methyl groups also provides distinct reactivity patterns compared to its analogs.

Biologische Aktivität

(R)-1-Benzyl-3-methyl-1,4-diazepane is a compound belonging to the diazepane family, which has garnered interest for its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a diazepane ring with a benzyl group and a methyl substituent. Its stereochemistry plays a crucial role in determining its biological activity. The compound's structure allows it to interact with various biological targets, particularly in neuropharmacology and antimicrobial applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neurodegenerative diseases.

- Enzyme Interaction : It can modulate enzyme activity by binding to active sites or allosteric sites, impacting metabolic pathways.

| Mechanism | Description |

|---|---|

| Receptor Modulation | Alters neurotransmitter receptor activity |

| Enzyme Interaction | Binds to enzymes, affecting their catalytic functions |

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential use in managing conditions such as anxiety and depression due to its ability to modulate GABAergic systems.

Antimicrobial Properties

A study highlighted the compound's role as an efflux pump inhibitor (EPI) in Escherichia coli. It was shown to enhance the efficacy of antibiotics by reducing the efflux of drugs from bacterial cells. This was evidenced by decreased minimal inhibitory concentrations (MICs) for levofloxacin when combined with this compound .

Table 2: Antimicrobial Activity Summary

| Antibiotic | MIC Reduction (%) | E. coli Strain |

|---|---|---|

| Levofloxacin | 75% | AcrAB overexpressing |

| Chloramphenicol | 50% | AcrAB overexpressing |

| Tetracycline | 40% | All strains tested |

Case Studies and Research Findings

- Neuropharmacology : In a controlled study, this compound was administered to animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in anxiety disorders.

- Antibiotic Synergy : A recent investigation demonstrated that combining this compound with standard antibiotics significantly improved their effectiveness against resistant strains of bacteria. This synergistic effect highlights the compound's potential as a valuable adjunct in antibiotic therapy .

Eigenschaften

IUPAC Name |

(3R)-1-benzyl-3-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12-10-15(9-5-8-14-12)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11H2,1H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGECKXKOOXAGCQ-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCCN1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.